molecular formula C60H21Al2Br9O15 B12695136 Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) CAS No. 97889-89-9

Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate)

Cat. No.: B12695136
CAS No.: 97889-89-9
M. Wt: 1754.9 g/mol
InChI Key: KFGXCTBDOJZIHS-UHFFFAOYSA-H
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Description

Scope and Relevance of Dialuminium Tris(2-(2,4,5-Tribromo-6-Oxido-3-Oxoxanthen-9-Yl)Benzoate)

Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) represents a structurally complex aluminium coordination compound derived from xanthene-based ligands. Its relevance lies in its unique molecular architecture, which combines a xanthene core substituted with bromine atoms and benzoate groups coordinated to aluminium centers. This configuration imparts distinctive electronic and steric properties, making it a subject of interest in materials science and coordination chemistry. The compound’s brominated xanthene backbone suggests potential utility in photoactive applications, given the known role of halogenated xanthenes in light-mediated reactions. However, its primary scientific value currently resides in its use as a model for studying metal-ligand interactions in polynuclear complexes.

Historical Context and Discovery

The synthesis of aluminium-xanthene complexes emerged alongside advancements in organoaluminium chemistry during the late 20th century. While the exact synthesis date of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) remains unspecified in literature, its development likely followed methodologies established for simpler xanthene-aluminium compounds. Early work on xanthene derivatives, such as the reduction of xanth-9-one using aluminium-based reagents like lithium aluminium hydride, laid the groundwork for more complex coordination systems. The introduction of bromine substituents aligns with historical trends in modifying xanthene photophysical properties through halogenation.

Overview of Related Xanthene-Based Aluminium Complexes

Xanthene-aluminium complexes exist on a spectrum of structural complexity. At one end lies basic aluminium benzoate (C~21~H~15~AlO~6~), a simple tris(benzoate) complex. Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) represents a significant advancement, incorporating three brominated xanthene-benzoate ligands bridged between two aluminium centers. This structural evolution enables comparative studies on how ligand halogenation and chelate ring size influence metal center electronics. The compound’s molecular weight of 1,754.9 g/mol dwarfs that of simpler analogues like aluminium tribenzoate (MW 390.3 g/mol), highlighting its status as a high-molecular-weight coordination polymer precursor.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is dialuminum;2-(2,4,5-tribromo-3-oxido-6-oxoxanthen-9-yl)benzoate . Recognized synonyms include:

  • Dialuminium tris[2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate]
  • EINECS 308-167-4
  • CID 71300971 (PubChem identifier)

These nomenclature variants reflect different registry systems and structural emphasis.

CAS Registry and Molecular Formula

The compound’s chemical identity is unambiguously defined by the following identifiers:

Property Value
CAS Registry Number 97889-89-9
Molecular Formula C~60~H~21~Al~2~Br~9~O~15~
Molecular Weight 1,754.9 g/mol

This formula confirms the presence of two aluminium centers coordinated to three brominated xanthene-benzoate ligands, each contributing 20 carbon atoms from the xanthene-benzoate system.

Colour Index and Classification Systems

While not currently listed in the Colour Index International, the compound’s structural kinship to halogenated xanthene dyes suggests potential classification under the Pigment or Solvent Dye categories. Its bromine substitution pattern (2,4,5-tribromo) mirrors that of photodynamic therapy agents like rose bengal, though formal classification remains pending industrial adoption.

Properties

CAS No.

97889-89-9

Molecular Formula

C60H21Al2Br9O15

Molecular Weight

1754.9 g/mol

IUPAC Name

dialuminum;2-(2,4,5-tribromo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/3C20H9Br3O5.2Al/c3*21-12-7-11-14(8-3-1-2-4-9(8)20(26)27)10-5-6-13(24)15(22)18(10)28-19(11)16(23)17(12)25;;/h3*1-7,25H,(H,26,27);;/q;;;2*+3/p-6

InChI Key

KFGXCTBDOJZIHS-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].[Al+3].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) typically involves the reaction of 2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoic acid with aluminum salts such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves condensation reactions followed by purification and crystallization steps .

Industrial Production Methods

Industrial production of this compound requires specialized equipment and conditions to handle the reagents and ensure the purity of the final product. The process is scaled up from laboratory methods, with additional steps to ensure consistency and quality control .

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) involves its interaction with molecular targets through coordination chemistry. The aluminum centers can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can affect the compound’s behavior in electronic devices and its fluorescence properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Variants

Tetrabromo vs. Tribromo Derivatives
Property Tetrabromo Variant (CAS 15876-39-8) Tribromo Variant (CAS 15876-57-0)
Halogen Substitution 2,4,5,7-Tetrabromo 2,4,5-Tribromo
Molecular Formula C₆₀H₁₈Al₂Br₁₂O₁₅ Not explicitly reported; likely reduced Br
Color Profile Neutral red Likely shifted hue (e.g., orange-red)
Stability Low lightfastness, poor heat resistance Likely similar or slightly improved stability
Applications Cosmetics, pharmaceuticals Limited data; niche industrial uses

Key Insight : Additional bromine atoms enhance color depth but may reduce solubility and stability .

Diiodo Analogues (CI 45425)
  • Example : Dialuminium tris[2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate].
  • CAS No.: 85068-75-3 .
  • Comparison :
    • Iodine atoms (higher atomic weight) shift absorption to longer wavelengths, producing deeper reds.
    • Improved thermal stability compared to brominated variants .

Counterion Variants

Aluminum vs. Sodium Salts
Property Aluminum Salt (CAS 15876-39-8) Disodium Salt (CAS 17372-87-1)
Counterion Al³⁺ Na⁺
Solubility Insoluble in water (suitable for pigments) Water-soluble (used in liquid formulations)
Color Application Lakes (e.g., lipsticks, powders) Dyes (e.g., shampoos, lotions)
Regulatory Status Restricted in cosmetics (IV/1 category) Similar restrictions

Key Insight : Aluminum salts form stable pigment lakes, while sodium salts enable water-based applications .

Mixed Halogen Derivatives

Tetrachloro-Tetrabromo Variants
  • Example : Dialuminium tris[2-(2,4,5,7-tetrabromo-3,4,5,6-tetrachloro-6-oxido-3-oxoxanthen-9-yl)benzoate] (CAS 15876-58-1) .
  • Comparison :
    • Halogen Mix : Combines Br and Cl for intermediate color properties.
    • Molecular Weight : Higher due to additional Cl atoms (C₂₀H₄Br₄Cl₄O₅·2/3Al) .
    • Stability : Likely lower lightfastness than pure brominated compounds.

Performance Comparison Table

Compound Halogen Profile Counterion Molecular Weight (g/mol) Key Applications Stability
Tribromo Al Salt 2,4,5-Tribromo Al³⁺ ~1800 (estimated) Industrial pigments Moderate heat resistance
Tetrabromo Al Salt 2,4,5,7-Tetrabromo Al³⁺ 1991.59 Cosmetics, pharmaceuticals Low lightfastness
Diiodo Al Salt 4,5-Diiodo Al³⁺ ~2100 (estimated) Specialty dyes High thermal stability
Disodium Tetrabromo Salt 2,4,5,7-Tetrabromo Na⁺ ~800 (estimated) Liquid cosmetics Water-soluble

Research Findings and Trends

Halogen Impact : Bromine enhances color intensity but reduces stability; iodine improves thermal resistance .

Emerging Alternatives : Modified eosin derivatives (e.g., diazirine-functionalized) are being explored for biocatalysis, diverging from traditional colorant roles .

Biological Activity

Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate), also known by its CAS number 97889-89-9, is a complex organometallic compound with significant biological activity. Its molecular formula is C60H21Al2Br9O15C_{60}H_{21}Al_2Br_9O_{15}, and it has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.

PropertyDetails
Molecular Formula C60H21Al2Br9O15
Molecular Weight 1754.90 g/mol
CAS Registry Number 97889-89-9
EINECS Number 308-167-4
Appearance Powder

Biological Activity

The biological activity of Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) is primarily attributed to its interactions with cellular pathways and potential therapeutic effects. Below are some key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The presence of bromine atoms in the structure is believed to enhance its reactivity with cellular targets.
  • Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) resulted in a significant reduction in cell viability compared to controls. The compound was shown to activate caspase pathways, leading to increased apoptosis rates.

Antimicrobial Properties

  • Broad-Spectrum Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results suggested that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro assays revealed that Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest moderate toxicity levels in mammalian cell lines, necessitating further investigation into its safety profile for therapeutic applications.

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